Cas no 2172212-56-3 (2-1-(2-hydroxypropyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-ylacetonitrile)

2-1-(2-hydroxypropyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-ylacetonitrile 化学的及び物理的性質
名前と識別子
-
- 2-1-(2-hydroxypropyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-ylacetonitrile
- EN300-1599274
- 2-[1-(2-hydroxypropyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]acetonitrile
- 2172212-56-3
-
- インチ: 1S/C8H9F3N4O/c1-5(16)4-15-7(8(9,10)11)6(2-3-12)13-14-15/h5,16H,2,4H2,1H3
- InChIKey: LCDVGISYJVOWQE-UHFFFAOYSA-N
- ほほえんだ: FC(C1=C(CC#N)N=NN1CC(C)O)(F)F
計算された属性
- せいみつぶんしりょう: 234.07284541g/mol
- どういたいしつりょう: 234.07284541g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 287
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0
- トポロジー分子極性表面積: 74.7Ų
2-1-(2-hydroxypropyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-ylacetonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1599274-0.25g |
2-[1-(2-hydroxypropyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2172212-56-3 | 0.25g |
$1683.0 | 2023-06-04 | ||
Enamine | EN300-1599274-50mg |
2-[1-(2-hydroxypropyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2172212-56-3 | 50mg |
$1537.0 | 2023-09-23 | ||
Enamine | EN300-1599274-2.5g |
2-[1-(2-hydroxypropyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2172212-56-3 | 2.5g |
$3585.0 | 2023-06-04 | ||
Enamine | EN300-1599274-1000mg |
2-[1-(2-hydroxypropyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2172212-56-3 | 1000mg |
$1829.0 | 2023-09-23 | ||
Enamine | EN300-1599274-0.1g |
2-[1-(2-hydroxypropyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2172212-56-3 | 0.1g |
$1610.0 | 2023-06-04 | ||
Enamine | EN300-1599274-250mg |
2-[1-(2-hydroxypropyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2172212-56-3 | 250mg |
$1683.0 | 2023-09-23 | ||
Enamine | EN300-1599274-5000mg |
2-[1-(2-hydroxypropyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2172212-56-3 | 5000mg |
$5304.0 | 2023-09-23 | ||
Enamine | EN300-1599274-100mg |
2-[1-(2-hydroxypropyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2172212-56-3 | 100mg |
$1610.0 | 2023-09-23 | ||
Enamine | EN300-1599274-10.0g |
2-[1-(2-hydroxypropyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2172212-56-3 | 10g |
$7866.0 | 2023-06-04 | ||
Enamine | EN300-1599274-1.0g |
2-[1-(2-hydroxypropyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2172212-56-3 | 1g |
$1829.0 | 2023-06-04 |
2-1-(2-hydroxypropyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-ylacetonitrile 関連文献
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2. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
2-1-(2-hydroxypropyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-ylacetonitrileに関する追加情報
Introduction to 2-1-(2-hydroxypropyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-ylacetonitrile (CAS No. 2172212-56-3)
2-1-(2-hydroxypropyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-ylacetonitrile, identified by its CAS number 2172212-56-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the triazole class, a family of heterocyclic molecules known for their broad spectrum of biological activities. The structural features of this molecule, particularly the presence of a trifluoromethyl group and an acetonitrile moiety, contribute to its unique chemical properties and potential applications.
The trifluoromethyl group is a key functional element in organic chemistry, renowned for its ability to enhance metabolic stability and binding affinity in drug candidates. Its electron-withdrawing nature influences the electronic distribution of the molecule, making it a valuable substituent in the design of bioactive compounds. In contrast, the acetonitrile group introduces a polar aprotic solvent character, which can be advantageous in certain chemical reactions and interactions with biological targets.
The 1H-1,2,3-triazol-4-yl core of the molecule is another critical feature. Triazoles are well-documented for their role in medicinal chemistry due to their versatility in forming hydrogen bonds and their stability under various reaction conditions. The specific substitution pattern at the 5-position with a trifluoromethyl group further modulates the reactivity and selectivity of the triazole ring, making it an attractive scaffold for drug discovery.
The 2-hydroxypropyl side chain adds another layer of complexity to the molecule. This hydrophilic group can improve solubility in aqueous environments, which is often a crucial factor in pharmaceutical formulations. Additionally, the hydroxyl group can participate in hydrogen bonding interactions, enhancing binding affinity to biological targets. The combination of these structural elements makes 2-1-(2-hydroxypropyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-ylacetonitrile a promising candidate for further exploration in medicinal chemistry.
In recent years, there has been growing interest in developing novel compounds with enhanced biological activity and improved pharmacokinetic profiles. The structural motifs present in CAS No. 2172212-56-3 align well with current trends in drug design. For instance, the incorporation of a trifluoromethyl group has been shown to increase lipophilicity and metabolic stability, while the triazole ring provides a scaffold for further derivatization. These properties make it an attractive candidate for further investigation.
One area where this compound shows particular promise is in the development of antimicrobial agents. The triazole moiety is known to exhibit activity against a range of pathogens, including bacteria and fungi. The presence of a trifluoromethyl group may enhance this activity by improving binding affinity to bacterial enzymes or fungal cell wall components. Additionally, the hydroxylpropyl group could interact with biological targets in ways that enhance efficacy while minimizing side effects.
Another emerging application for this compound is in the field of agrochemicals. The unique combination of functional groups makes it a potential candidate for developing novel pesticides or herbicides. The trifluoromethyl group can improve resistance to environmental degradation, while the triazole ring provides bioactivity against target organisms. Furthermore, the hydroxylpropyl group may enhance soil mobility or plant uptake, depending on how it is incorporated into a larger molecule.
Recent studies have also explored the use of this compound as an intermediate in organic synthesis. Its structural features make it a versatile building block for more complex molecules. For example, the acetonitrile group can be used as a site for further functionalization via nucleophilic addition reactions or as part of transition-metal-catalyzed cross-coupling reactions. The triazole ring can also be modified through various chemical transformations, allowing chemists to tailor its properties for specific applications.
The synthesis of CAS No. 2172212-56-3 involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Key steps typically include nucleophilic substitution reactions at the triazole ring followed by protection-deprotection strategies to introduce the desired substituents. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions may also be employed to construct complex molecular architectures efficiently.
In conclusion,2-1-(2-hydroxypropyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-ylacetonitrile (CAS No. 2172212-56-3) represents an intriguing compound with significant potential in pharmaceutical and agrochemical research. Its unique structural features—particularly the combination of a trifluoromethyl group and an acetonitrile moiety—make it an attractive scaffold for drug discovery and material science applications alike. As research continues to uncover new biological activities and synthetic utility,CAS No. 2172212-56-3 is poised to play an important role in future developments within these fields.
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